molecular formula C8H3ClN2O3S B8405843 5-Nitro-1,2-benzisothiazole-3-carboxylic acid chloride

5-Nitro-1,2-benzisothiazole-3-carboxylic acid chloride

Cat. No. B8405843
M. Wt: 242.64 g/mol
InChI Key: ILCQDYSWHRVHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-1,2-benzisothiazole-3-carboxylic acid chloride is a useful research compound. Its molecular formula is C8H3ClN2O3S and its molecular weight is 242.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-1,2-benzisothiazole-3-carboxylic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1,2-benzisothiazole-3-carboxylic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H3ClN2O3S

Molecular Weight

242.64 g/mol

IUPAC Name

5-nitro-1,2-benzothiazole-3-carbonyl chloride

InChI

InChI=1S/C8H3ClN2O3S/c9-8(12)7-5-3-4(11(13)14)1-2-6(5)15-10-7/h1-3H

InChI Key

ILCQDYSWHRVHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-nitro-1,2-benzisothiazole-3-carboxylic acid (5.5 g, 0.0246 mole) and ethylene dichloride (55 ml) is added thionyl chloride (2.92 g, 1.63 ml, 1.0 eq.), and the reaction mixture heated to 70° C. An additional portion of thionyl chloride (1.46 g, 0.82 ml, 0.5 eq) is added and heating at 70° C. continued for 2.5 hours. The cooled solution is concentrated in vacuo to afford the title compound which is identified by NMR and IR analysis, and used without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three

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